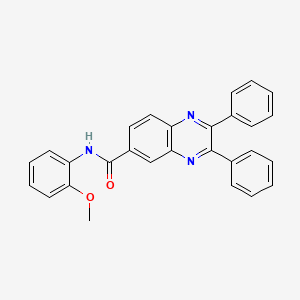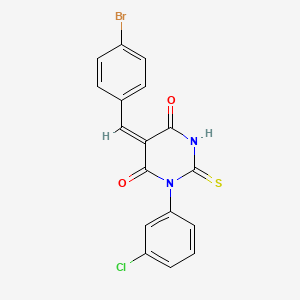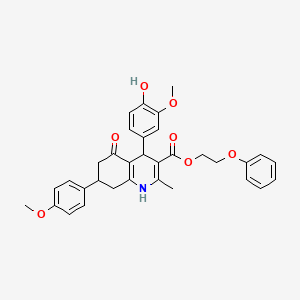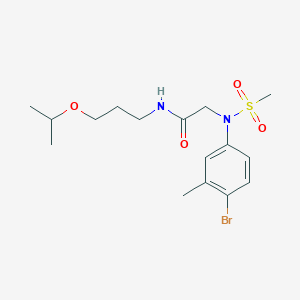
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide, commonly known as DCT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCT is a cyclopropane carboxamide derivative that possesses unique biochemical properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of DCT involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DCT reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DCT has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DCT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DCT has been shown to have a neuroprotective effect, reducing the damage caused by ischemic stroke.
実験室実験の利点と制限
DCT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DCT is also relatively non-toxic, making it safe for use in animal models. However, DCT has some limitations, including its poor solubility in water and low bioavailability.
将来の方向性
There are several future directions for research involving DCT. One area of interest is the development of DCT-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of interest is the development of DCT-based anticancer drugs. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of DCT.
合成法
DCT can be synthesized through a multi-step process involving the reaction of 3-chloroaniline, 2,2-dichloroacetyl chloride, and phenylcyclopropane carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of DCT obtained through this method is high, making it an efficient and cost-effective process.
科学的研究の応用
DCT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. DCT has also been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPBGWWNVVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)



![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)


![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

